molecular formula C8H10Cl2N2O2 B2417753 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride CAS No. 2503208-76-0

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride

Cat. No.: B2417753
CAS No.: 2503208-76-0
M. Wt: 237.08
InChI Key: DQLYIGZJYPXDMC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride is a nitrogen-containing heterocyclic compound. It is known for its unique structure, which includes a pyrrole ring fused to a pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a suitable cyclization agent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and drying to obtain the final product in its pure form .

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an allosteric modulator of certain receptors, influencing their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride is unique due to its specific structure and the range of reactions it can undergo. Its versatility in chemical synthesis and potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.2ClH/c11-8(12)6-2-1-5-3-9-4-7(5)10-6;;/h1-2,9H,3-4H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYIGZJYPXDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503208-76-0
Record name 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid dihydrochloride
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